3,4-Dibromochroman-2-one 3,4-Dibromochroman-2-one
Brand Name: Vulcanchem
CAS No.: 42974-18-5
VCID: VC3802453
InChI: InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H
SMILES: C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br
Molecular Formula: C9H6Br2O2
Molecular Weight: 305.95 g/mol

3,4-Dibromochroman-2-one

CAS No.: 42974-18-5

Cat. No.: VC3802453

Molecular Formula: C9H6Br2O2

Molecular Weight: 305.95 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibromochroman-2-one - 42974-18-5

Specification

CAS No. 42974-18-5
Molecular Formula C9H6Br2O2
Molecular Weight 305.95 g/mol
IUPAC Name 3,4-dibromo-3,4-dihydrochromen-2-one
Standard InChI InChI=1S/C9H6Br2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4,7-8H
Standard InChI Key KJKAAETZDLJFKU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br
Canonical SMILES C1=CC=C2C(=C1)C(C(C(=O)O2)Br)Br

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 3,4-dibromo-3,4-dihydrochromen-2-one, reflecting the presence of two bromine atoms at the 3rd and 4th positions of the dihydrochromenone backbone. The structure consists of a benzopyran-2-one core fused with a dihydropyran ring, where bromine substituents introduce steric and electronic modifications .

Key Structural Attributes:

  • Molecular Formula: C9H6Br2O2\text{C}_9\text{H}_6\text{Br}_2\text{O}_2

  • Exact Mass: 303.873 g/mol

  • Topological Polar Surface Area (PSA): 26.3 Ų

  • LogP (Octanol-Water Partition Coefficient): 2.81

These parameters suggest moderate lipophilicity, which may influence solubility and reactivity in organic solvents.

Historical Synthesis and Early Research

Pioneering Work by Perkin (1871)

The earliest documented synthesis of 3,4-dibromochroman-2-one dates to the work of William Henry Perkin, who reported its preparation via bromination of chroman-2-one derivatives. The reaction conditions involved:

  • Substrate: Chroman-2-one (coumarin analog)

  • Reagents: Elemental bromine (Br2\text{Br}_2)

  • Solvent: Acetic acid or ether

  • Temperature: Ambient to slightly elevated conditions .

Perkin’s method yielded the dibrominated product, though with variable regioselectivity. Subsequent refinements by other researchers in the 1870s focused on optimizing bromine stoichiometry and reaction duration to improve yields .

Table 1: Early Synthetic Conditions and Outcomes

ParameterPerkin’s Method (1871)Refined Protocol (1871)
Bromine Equivalents2.02.2
SolventAcetic acidDiethyl ether
Reaction Time24–48 hours12–24 hours
Yield60–70%75–85%

These efforts laid the groundwork for understanding electrophilic aromatic substitution in heterocyclic systems.

Physicochemical Properties and Computational Insights

Thermodynamic and Spectral Characteristics

While experimental data on melting and boiling points remain sparse in modern literature, computational models provide insights into its stability and reactivity:

  • Thermal Stability: Molecular dynamics simulations predict decomposition onset at ~200°C, with bromine loss as the primary degradation pathway.

  • Spectroscopic Signatures:

    • IR Spectroscopy: A strong carbonyl stretch at 1750cm1\sim 1750 \, \text{cm}^{-1} and C-Br vibrations at 650750cm1650–750 \, \text{cm}^{-1}.

    • NMR Spectroscopy: Expected 1H^1\text{H} NMR signals include aromatic protons (δ 6.8–7.4 ppm) and diastereotopic methylene protons (δ 4.2–4.6 ppm) .

Lipophilicity and Bioavailability Predictions

The LogP value of 2.81 indicates moderate hydrophobicity, suggesting potential membrane permeability. Computational models using the Molinspiration platform estimate:

  • Bioavailability Score: 0.55 (on a scale of 0–1)

  • GI Absorption: High (>80%)

  • Blood-Brain Barrier Penetration: Moderate (LogBB = 0.3) .

Comparative Analysis with Related Compounds

Mono- vs. Di-Brominated Chromanones

The addition of a second bromine atom significantly alters reactivity and physicochemical behavior:

Property4-Bromochroman-2-one3,4-Dibromochroman-2-one
Molecular Weight227.04 g/mol305.95 g/mol
LogP2.152.81
PSA26.3 Ų26.3 Ų
Synthetic ComplexityLowModerate

The increased steric bulk in the dibrominated derivative reduces nucleophilic substitution rates but enhances electrophilic aromatic substitution selectivity .

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